1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid
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Overview
Description
1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-{[3,5-di(trifluoromethyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole
- 3,4-disubstituted-2-(trifluoromethyl)imidazoles
Uniqueness
1,3-Dihydro-imidazol-2-one-5-(4-trifluoromethyl)phenyl-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This imparts distinct chemical and biological properties that differentiate it from other imidazole derivatives.
Properties
Molecular Formula |
C11H7F3N2O3 |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)6-3-1-5(2-4-6)7-8(9(17)18)16-10(19)15-7/h1-4H,(H,17,18)(H2,15,16,19) |
InChI Key |
NSFCXGZBPKYVLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=O)N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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